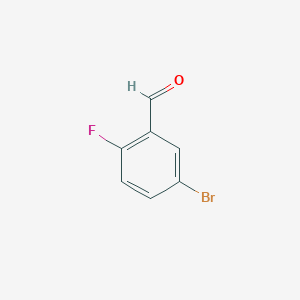

5-Bromo-2-fluorobenzaldehyde

Overview

Description

5-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common method involves the bromination of 2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 5-Bromo-2-fluorobenzoic acid.

Reduction: 5-Bromo-2-fluorobenzyl alcohol.

Scientific Research Applications

5-Bromo-2-fluorobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for developing pharmaceuticals. Additionally, it is used in material science for creating molecular receptors and building blocks in crystal engineering .

In biology, this compound is used in the synthesis of fluorescent dyes and biosensors, which are essential for imaging and diagnostic applications. Its derivatives are also explored for their potential as enzyme inhibitors and therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzaldehyde largely depends on its chemical reactivity. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzene ring more susceptible to attack by nucleophiles. This facilitates the formation of various substituted products.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

- 2-Bromo-5-fluorobenzaldehyde

- 3-Bromo-2-fluorobenzaldehyde

- 4-Bromo-3-fluorobenzaldehyde

Comparison: 5-Bromo-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-5-fluorobenzaldehyde has the bromine and fluorine atoms in different positions, which can lead to different reactivity patterns and product distributions in substitution reactions .

Biological Activity

5-Bromo-2-fluorobenzaldehyde (CAS Number: 93777-26-5) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

- Molecular Formula : CHBrF O

- Molecular Weight : 203.01 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Melting Point : 58-62 °C

- Boiling Point : 232.1 ± 20.0 °C at 760 mmHg

- Flash Point : 94.2 ± 21.8 °C

The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of various biologically active compounds, including fluorescent dyes and enzyme inhibitors. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can modify enzyme activities or receptor functions in biological systems .

Applications in Biological Research

This compound has several notable applications in biological research:

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing indazoles and quinazoline derivatives, which are important in developing pharmaceuticals with potential anti-cancer and anti-inflammatory properties .

- Fluorescent Dyes and Biosensors : The compound is utilized in creating fluorescent probes for imaging and diagnostic applications in biological systems.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as enzyme inhibitors, potentially leading to therapeutic applications against various diseases .

Case Study 1: Synthesis of Indazoles

A study demonstrated the successful synthesis of 5-cyanoindazoles from this compound through a multi-step reaction process. These compounds exhibited significant biological activity, making them candidates for further medicinal chemistry studies aimed at developing new therapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were synthesized and tested for antimicrobial properties. The results indicated that certain derivatives showed promising activity against bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds to highlight its unique properties:

| Compound Name | Positioning of Substituents | Notable Biological Activity |

|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Br at position 2, F at 5 | Varies; less potent than the target compound |

| 3-Bromo-2-fluorobenzaldehyde | Br at position 3, F at 2 | Moderate activity; primarily used in synthetic pathways |

| This compound | Br at position 5, F at 2 | High versatility; significant potential as enzyme inhibitors |

Properties

IUPAC Name |

5-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFGGDVQLQQQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918074 | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-26-5 | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 5-bromo-2-fluorobenzaldehyde in current chemical research?

A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various heterocyclic compounds, notably indazoles [] and quinazoline derivatives [].

Q2: Can you elaborate on the synthesis of indazoles using this compound and its significance?

A2: A study demonstrated the synthesis of 5-cyanoindazoles starting from this compound []. This involved a multistep process leading to the desired indazole core. 5-Cyanoindazoles are of particular interest due to their potential biological activity and applications in medicinal chemistry.

Q3: How has this compound been utilized in the development of potential antimicrobial agents?

A3: Researchers have synthesized a series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide and -carbothioamide derivatives, utilizing this compound as a starting material []. While the abstract doesn't detail the synthetic route, it highlights the exploration of these quinazoline derivatives for their antimicrobial activity. This suggests the potential of this compound as a scaffold for developing new antimicrobial agents.

Q4: A study mentions the synthesis and characterization of transition metal complexes using a derivative of this compound. Can you provide more details?

A4: Researchers synthesized a novel series of transition metal complexes using a 5-bromo-2-fluorobenzaldehydeoxime ligand, derived from the reaction of this compound with hydroxylamine []. The study involved complexation with Cu(II), Zn(II), and Hg(II) chloride salts, resulting in mononuclear complexes. These complexes were characterized using various spectroscopic techniques like UV, IR, and 1H NMR, indicating the successful coordination of the ligand with the metal ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.